

# Synthesis of 2-Nitrocyclohexanone from Cyclohexanone: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2-Nitrocyclohexanone

Cat. No.: B1217707

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## Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **2-nitrocyclohexanone**, a valuable intermediate in organic synthesis. The protocols outlined below describe three distinct and effective methods for the preparation of this compound starting from cyclohexanone. These methods include the nitration of a cyclohexanone enol acetate, the oxidation of 2-nitrocyclohexanol using chromic acid (Jones oxidation), and the reaction of 1-acetoxycyclohexene with acetyl nitrate. This document includes comprehensive, step-by-step procedures, safety precautions, and methods for purification. Additionally, a summary of quantitative data and spectroscopic information for the characterization of **2-nitrocyclohexanone** is provided.

## Introduction

**2-Nitrocyclohexanone** is a key building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Its unique chemical structure, featuring both a ketone and a nitro group, allows for a wide range of chemical transformations. The following protocols offer reliable methods for the synthesis of **2-nitrocyclohexanone**, catering to different laboratory settings and reagent availability.

## Data Presentation

Method	Key Reagents	Yield (%)	Purity (%)	Reference Spectroscopic Data
Nitration of Cyclohexanone Enol Acetate	Cyclohexanone enol acetate, nitric acid	High	>95	Consistent with literature
Oxidation of 2-Nitrocyclohexanol	2-Nitrocyclohexanol, chromium trioxide, sulfuric acid	Good	>98	Consistent with literature
Reaction with Acetyl Nitrate	1-Acetoxycyclohexene, acetyl nitrate	Moderate	>90	Consistent with literature

### Spectroscopic Data for **2-Nitrocyclohexanone**:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Chemical shifts will vary depending on the specific instrument and conditions, but characteristic peaks are expected in the regions of  $\delta$  4.5-5.0 (1H, m, CH-NO<sub>2</sub>) and  $\delta$  1.5-2.5 (8H, m, CH<sub>2</sub>).
- <sup>13</sup>C NMR (CDCl<sub>3</sub>): Expected chemical shifts include  $\delta$  ~200 (C=O),  $\delta$  ~90 (C-NO<sub>2</sub>), and several peaks in the aliphatic region ( $\delta$  20-40) for the remaining CH<sub>2</sub> groups.
- IR (ATR): Key vibrational frequencies are expected around 1720 cm<sup>-1</sup> (C=O stretching) and 1550 cm<sup>-1</sup> (asymmetric NO<sub>2</sub> stretching).

## Experimental Protocols

### Method 1: Nitration of Cyclohexanone Enol Acetate

This method is favored for its high yield and selectivity.

Step 1: Synthesis of Cyclohexanone Enol Acetate (1-acetoxycyclohexene)

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyclohexanone (1.0 mol), isopropenyl acetate (1.2 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 mol).
- Heat the mixture to reflux. The reaction progress can be monitored by the collection of acetone in the Dean-Stark trap.
- Once the reaction is complete (no more acetone is collected), cool the mixture to room temperature.
- Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain 1-acetoxycyclohexene.

#### Step 2: Nitration of 1-Acetoxycyclohexene

- In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-acetoxycyclohexene (0.5 mol) in acetic anhydride (2.5 mol).
- Cool the solution to -10 °C in an ice-salt bath.
- Slowly add a pre-cooled mixture of fuming nitric acid (0.6 mol) and acetic anhydride (1.0 mol) dropwise, maintaining the temperature below -5 °C.
- After the addition is complete, stir the reaction mixture at -10 °C for an additional 2 hours.
- Pour the reaction mixture onto crushed ice and stir until the ice has melted.
- Extract the aqueous mixture with diethyl ether (3 x 100 mL).
- Wash the combined organic extracts with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **2-nitrocyclohexanone**.

- Purify the product by vacuum distillation or column chromatography on silica gel.

## Method 2: Oxidation of 2-Nitrocyclohexanol with Chromic Acid (Jones Oxidation)

This protocol is a classic and effective method for the oxidation of secondary alcohols to ketones.

### Step 1: Preparation of Jones Reagent

- Carefully dissolve 26.7 g of chromium trioxide ( $\text{CrO}_3$ ) in 23 mL of concentrated sulfuric acid.
- Slowly and carefully add this mixture to 75 mL of distilled water with stirring in an ice bath. The final volume should be approximately 100 mL.

### Step 2: Oxidation of 2-Nitrocyclohexanol

- In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitrocyclohexanol (0.1 mol) in 100 mL of acetone.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add the prepared Jones reagent dropwise to the stirred solution. Maintain the temperature below 20 °C. The color of the reaction mixture will change from orange to green.
- Continue adding the reagent until the orange color persists, indicating that the oxidation is complete.
- Add isopropyl alcohol dropwise to quench the excess oxidant until the orange color disappears and the solution is uniformly green.
- Add water to dissolve the chromium salts and extract the product with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude **2-nitrocyclohexanone**.
- Purify the product by vacuum distillation or column chromatography.

## Method 3: Reaction of 1-Acetoxycyclohexene with Acetyl Nitrate

This method utilizes in-situ generated acetyl nitrate for the nitration.

### Step 1: Preparation of Acetyl Nitrate Solution

- In a flask cooled to 0-5 °C, slowly add fuming nitric acid (0.2 mol) to acetic anhydride (0.4 mol) with stirring. Maintain the temperature below 10 °C. This solution of acetyl nitrate should be used immediately.

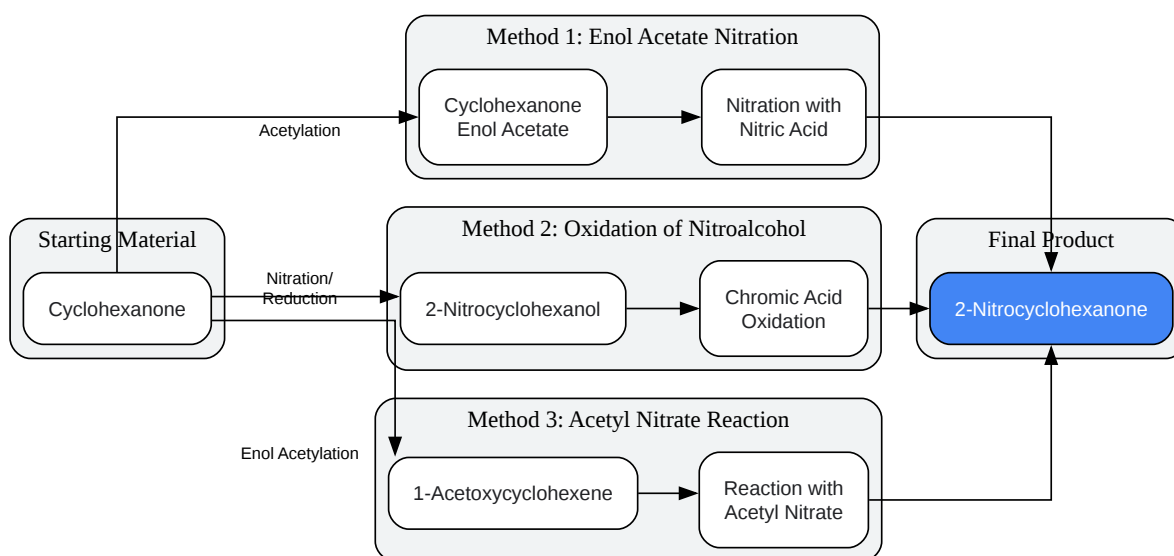
### Step 2: Nitration Reaction

- Dissolve 1-acetoxycyclohexene (0.15 mol) in an equal volume of carbon tetrachloride in a separate flask.
- Cool this solution to 0 °C.
- Slowly add the freshly prepared acetyl nitrate solution to the 1-acetoxycyclohexene solution, keeping the temperature below 5 °C.
- After the addition, allow the mixture to stir at room temperature for 1 hour.
- Pour the reaction mixture into a separatory funnel containing ice water.
- Separate the organic layer and wash it with cold water, followed by a cold, dilute sodium carbonate solution, and finally with water again.
- Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
- The crude **2-nitrocyclohexanone** can be purified by vacuum distillation.

## Safety Precautions

- Chromic acid and chromium trioxide are highly toxic, corrosive, and carcinogenic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Nitric acid and sulfuric acid are strong acids and oxidizers. Handle with care, avoiding contact with skin and eyes.
- Acetyl nitrate is a powerful nitrating agent and can be explosive. It should be prepared in situ and used immediately. Do not store acetyl nitrate.
- All reactions should be performed in a well-ventilated fume hood.
- Dispose of all chemical waste according to institutional and local regulations.

## Mandatory Visualization



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Caption: Synthetic routes to **2-Nitrocyclohexanone**.

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